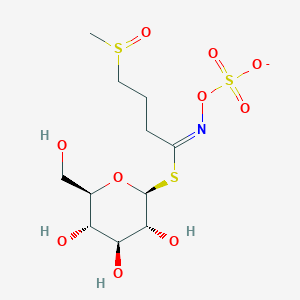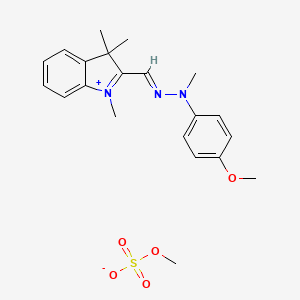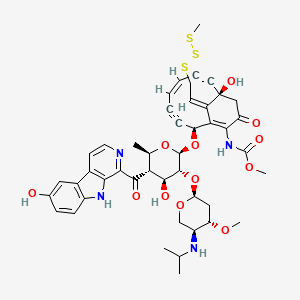
Shishijimicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shishijimicin B is a natural product found in Didemnum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential in Cancer Therapy
Shishijimicin B, a marine natural product, has been a subject of interest due to its potent cytotoxic properties. Nicolaou et al. (2018) detailed an improved synthesis of shishijimicin A, closely related to this compound, and its application in designing analogues for potential use in targeted cancer therapies. This research highlighted the potent cytotoxicities of these analogues, especially when equipped with functionalities for linker attachment in antibody-drug conjugates (ADCs) (Nicolaou et al., 2018). Following this, Nicolaou et al. (2020) further explored shishijimicin A-type linker-drugs, focusing on their use in constructing ADCs for targeted cancer therapy. They identified two linker-drugs with promising in vitro plasma stability and targeted cytotoxicity, suggesting potential applications in clinical cancer treatment (Nicolaou et al., 2020).
Understanding of Structure and Potency
Oku et al. (2003) discovered shishijimicins A-C from the ascidian Didemnum proliferum, noting their novel structure involving a hexose and a beta-carboline conjugated to the calicheamicinone aglycone. Their study revealed the extreme potency of these compounds against HeLa cells, marking them as significant for further exploration in antitumor research (Oku et al., 2003).
DNA Binding and Cleavage Mechanism
Zhang et al. (2019) investigated the DNA binding and cleavage modes of shishijimicin A. The study supported the hypothesis that DNA strand scissions are caused by diradicals formed by Bergman cycloaromatization. It also suggested that shishijimicin A binds to the minor groove of DNA, with its β-carboline moiety playing a role in binding through intercalation. This insight into the molecule's interaction with DNA contributes to understanding its cytotoxicity and potential applications in cancer therapy (Zhang et al., 2019).
Synthesis of Carboline Disaccharide Domain
The synthesis of the carboline disaccharide domain of shishijimicin A was explored by Nicolaou et al. (2011). They developed a synthetic route relying on the Reetz-Müller-Starke reaction, highlighting the complex chemistry involved in replicating and potentially modifying these potent natural products for medical applications (Nicolaou et al., 2011).
Eigenschaften
Molekularformel |
C45H50N4O12S3 |
|---|---|
Molekulargewicht |
935.1 g/mol |
IUPAC-Name |
methyl N-[(1R,4Z,8S,13Z)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15-/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |
InChI-Schlüssel |
ZZARTURMLZVKIB-ZUMPWWFNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |
Synonyme |
Shishijimicin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)


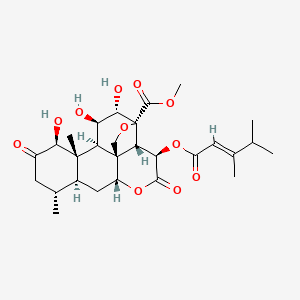


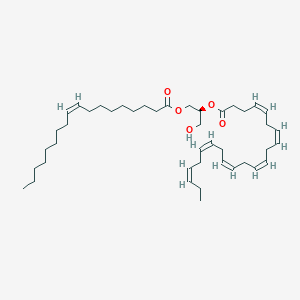

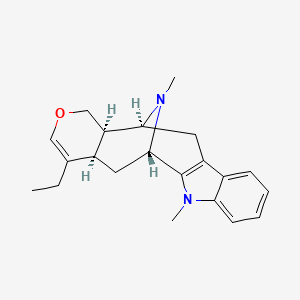

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
